
3,6-Dimethyl-4-methoxycoumarin
Description
Historical Development and Significance of Coumarin Scaffolds in Academic Research
The journey of coumarin chemistry began in 1820 when the simplest member of the family, coumarin itself, was first isolated from the tonka bean (Dipteryx odorata). This discovery opened the door to a new class of organic compounds. Initially, coumarins were primarily of interest for their pleasant fragrance, leading to their use in perfumes and as food additives. However, their role in academic and industrial research quickly expanded.
The synthesis of coumarins has been a subject of extensive research, with the development of various named reactions such as the Pechmann, Perkin, Knoevenagel, and Wittig reactions, allowing for the creation of a diverse library of derivatives. encyclopedia.pub The structural versatility of the coumarin scaffold has established it as a "privileged scaffold" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them ideal starting points for the design of new therapeutic agents. Over the years, research has revealed that coumarin derivatives possess a wide array of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ujpronline.commdpi.com Their unique fluorescent properties have also led to their application as fluorescent probes and dyes. encyclopedia.pub
Relevance of Methylated and Methoxylated Coumarin Derivatives in Chemical and Biological Investigations
The addition of methyl (–CH₃) and methoxy (–OCH₃) groups to the coumarin scaffold is a common strategy in chemical and biological investigations to modulate the properties of the parent compound. These functional groups can significantly influence the molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its biological activity and physical characteristics.
Methylation, the addition of a methyl group, can enhance the lipophilicity of a coumarin derivative, potentially improving its ability to cross cell membranes. The position of the methyl group is crucial; for instance, studies on 4-methylcoumarins have been extensive. chemeo.com The presence of methyl groups can also influence the compound's metabolic stability and its interaction with biological targets. Research into compounds like 6-methylcoumarin has shown that such substitutions can lead to significant anti-inflammatory effects. iucr.org
Methoxylation, the introduction of a methoxy group, can alter the electronic properties of the coumarin ring system. The oxygen atom in the methoxy group can donate electron density into the aromatic ring, which can affect the molecule's reactivity and its binding affinity to enzymes and receptors. Methoxycoumarins have been investigated for a range of applications. For example, 8-methoxycoumarin derivatives have been synthesized and evaluated for their potential as anti-breast cancer agents. mdpi.com Furthermore, the presence of a methoxy group, as seen in 7-methoxycoumarin derivatives, is often associated with fluorescent properties, making them useful in the development of fluorescent probes. nih.gov
Scope and Objectives of Research on 3,6-Dimethyl-4-methoxycoumarin
While extensive research exists for the broader class of methylated and methoxylated coumarins, specific studies focusing solely on this compound are limited. However, based on the known effects of its constituent functional groups, the scope and objectives of potential research on this compound can be logically inferred.
The primary objective of investigating this compound would be to systematically characterize its physicochemical properties and to explore its potential biological activities. The combination of two methyl groups and a methoxy group on the coumarin scaffold suggests several avenues for research:
Pharmacological Screening: A key objective would be to screen this compound for a range of biological activities commonly associated with coumarin derivatives. This would include assays for antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern may lead to enhanced potency or a novel mechanism of action compared to other coumarins.
Fluorescent Probe Development: Given that methoxycoumarins often exhibit useful fluorescence, a research objective would be to characterize the photophysical properties of this compound. This would involve determining its excitation and emission spectra, quantum yield, and solvatochromic properties to assess its suitability as a fluorescent marker or sensor in biological systems.
Synthetic Methodology: Research could also focus on optimizing the synthesis of this compound. Developing efficient and scalable synthetic routes is crucial for making the compound readily available for further investigation and potential applications.
In essence, research on this compound would aim to fill a gap in the scientific literature and to determine if this specific combination of functional groups yields a compound with unique and valuable properties for medicinal, biological, or materials science applications.
Data Tables
Table 1: Chemical and Physical Properties of 3,6-Dimethyl-4-hydroxycoumarin (Related Compound)
Property | Value | Source |
IUPAC Name | 4-hydroxy-3,6-dimethylchromen-2-one | nih.gov |
Molecular Formula | C₁₁H₁₀O₃ | nih.gov |
Molecular Weight | 190.19 g/mol | nih.gov |
CAS Number | 118157-94-1 | nih.gov |
Properties
IUPAC Name |
4-methoxy-3,6-dimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)11(14-3)8(2)12(13)15-10/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBFYCNQPDAEKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3,6-dimethyl-4-methoxycoumarin
General Synthetic Strategies for Coumarin Ring Systems Relevant to 3,6-Dimethyl-4-methoxycoumarin
The synthesis of the coumarin nucleus is well-established in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. arabjchem.orgnih.govcdnsciencepub.com These methods typically involve the condensation of phenols with various carbonyl-containing compounds. nih.gov
Pechmann, Perkin, Knoevenagel, and Wittig Reactions in Coumarin Synthesis
The Pechmann condensation is one of the most straightforward and widely used methods for preparing substituted coumarins. nih.gov This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. nih.gov A variety of acid catalysts can be employed, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like zinc chloride and aluminum chloride. nih.govnih.gov The versatility of the Pechmann reaction allows for the use of diverse substituted phenols and β-ketoesters, making it a powerful tool for generating a wide range of coumarin derivatives. nih.gov
The Perkin reaction , first described in 1868, is another classic method for coumarin synthesis. researchgate.net It involves the condensation of a salicylaldehyde with an acid anhydride, such as acetic anhydride, in the presence of a weak base like the sodium salt of the corresponding acid. researchgate.netjst.go.jp This reaction proceeds via the formation of an unsaturated carboxylic acid intermediate which then undergoes lactonization. jst.go.jp
The Knoevenagel condensation offers another pathway to coumarins, typically involving the reaction of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as malonic acid or its esters. arabjchem.orgnih.gov The reaction is generally catalyzed by weak bases like piperidine or pyridine. researchgate.netclockss.org This method is particularly useful for synthesizing coumarins with a substituent at the C3 position. beilstein-journals.org Modern variations of this reaction utilize ionic liquids or microwave irradiation to improve efficiency and yield. jst.go.jpclockss.org
The Wittig reaction provides a good alternative for the synthesis of 3,4-unsubstituted coumarins and can be adapted for other derivatives. beilstein-journals.orgresearchgate.net The general strategy involves the reaction of a suitable o-hydroxybenzaldehyde with a phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane. scispace.commdpi.com The reaction often requires heating and proceeds through an intramolecular cyclization of the initially formed cinnamate ester intermediate. scispace.com
Reaction Name | Precursors | Catalyst/Conditions | Typical Product Feature |
Pechmann Condensation | Phenol + β-Ketoester | Acid (e.g., H₂SO₄, AlCl₃) | C4-substituted coumarins nih.govnih.gov |
Perkin Reaction | Salicylaldehyde + Acid Anhydride | Weak Base (e.g., Sodium Acetate) | Parent coumarin or C4-substituted researchgate.netjst.go.jp |
Knoevenagel Condensation | o-Hydroxybenzaldehyde + Active Methylene Compound | Weak Base (e.g., Piperidine) | C3-substituted coumarins arabjchem.orgbeilstein-journals.org |
Wittig Reaction | o-Hydroxybenzaldehyde + Phosphorus Ylide | Heat | 3,4-unsubstituted or other derivatives beilstein-journals.orgscispace.com |
Copper-Catalyzed Approaches to Coumarin Derivatives
In recent years, metal-catalyzed reactions have emerged as powerful methods for synthesizing and functionalizing coumarins. Copper-catalyzed reactions are particularly attractive due to the low cost and low toxicity of copper complexes. asianpubs.org Copper catalysts have been employed in various stages of coumarin synthesis. For instance, dipyridine copper chloride has been shown to be an efficient Lewis acid for the Pechmann condensation. asianpubs.org Copper catalysts are also effective in cyclization reactions to form the coumarin core, such as the reaction between protected salicylaldehydes and acetylenes. asianpubs.org Furthermore, copper catalysis is instrumental in the functionalization of the pre-formed coumarin skeleton, enabling the synthesis of complex derivatives like furocoumarins and coumarin-fused nitrogen heterocycles. asianpubs.org
Specific Precursor-Based Synthesis Pathways for this compound
The synthesis of the specifically substituted this compound requires a multi-step approach, carefully selecting precursors and reactions to install the methyl and methoxy groups at the correct positions.
Derivatization from Substituted Salicylaldehydes and Related Precursors
A plausible synthetic route to this compound can be envisioned starting from readily available substituted phenols, such as 5-methylresorcinol. The Pechmann condensation is a highly suitable reaction for this purpose.
A potential pathway is outlined below:
Pechmann Condensation: Reaction of 5-methylresorcinol with ethyl acetoacetate in the presence of an acid catalyst (e.g., H₂SO₄) would yield 4,6-dimethyl-7-hydroxycoumarin.
O-Methylation: The resulting hydroxyl group at the C7 position and the hydroxyl group that forms at the C4 position (via tautomerization of the initial product) would need to be methylated. Selective methylation can often be challenging. However, a common subsequent step in coumarin synthesis is O-methylation using reagents like dimethyl sulfate (DMS) or methyl iodide with a base such as K₂CO₃. nih.gov This could potentially methylate the 4-hydroxy group to a 4-methoxy group.
C3-Methylation: Introduction of the methyl group at the C3 position could be accomplished through various methods, although this is a more complex transformation on a pre-formed coumarin ring.
An alternative and more direct approach for the core structure would involve a Pechmann condensation of 5-methylresorcinol with ethyl 2-methylacetoacetate. This would directly install the methyl groups at C4 and C6, yielding 4,6-dimethyl-7-hydroxycoumarin. Subsequent methylation of the 7-hydroxy group and transformation of the 4-methyl to a 4-methoxy group would be required.
A more likely route to achieve the 4-methoxy substitution involves starting with a precursor that already contains the methoxy group or can be easily converted. A three-step synthesis analogous to that for similar methoxycoumarins provides a viable model.
Step | Proposed Reaction | Precursors | Reagents/Conditions | Intermediate/Product |
1 | Pechmann Condensation | 5-Methylresorcinol + Ethyl methoxyacetate | H₂SO₄ | 4-Methoxy-6-methyl-7-hydroxycoumarin |
2 | O-Methylation | 4-Methoxy-6-methyl-7-hydroxycoumarin | Dimethyl Sulfate, K₂CO₃ | 4,7-Dimethoxy-6-methylcoumarin |
3 | C3-Methylation | 4,7-Dimethoxy-6-methylcoumarin | Organometallic reagents / Radical reactions | This compound (Final product may vary based on actual reaction) |
This table represents a hypothetical pathway based on established chemical reactions.
Modification and Functionalization of Existing Coumarin Cores to Yield this compound
An alternative strategy involves the chemical modification of an existing, closely related coumarin core. For instance, the synthesis of 6-hydroxy-4-methoxycoumarin has been achieved from 6-methoxy-4-hydroxycoumarin by first hydrolyzing the methoxy group and then selectively methylating the hydroxyl group at position 4. This demonstrates the feasibility of interconverting functional groups on the coumarin scaffold.
A possible pathway starting from a pre-formed coumarin could be:
Synthesis of a Precursor Core: Synthesize 4-hydroxy-6-methylcoumarin via a Pechmann reaction between 5-methylresorcinol and diethyl malonate, followed by hydrolysis and decarboxylation.
C3-Methylation: Introduce a methyl group at the C3 position. This can be a challenging step but might be achieved via reactions like formylation followed by reduction, or other C-H activation strategies.
O-Methylation: The final step would be the methylation of the 4-hydroxy group to the target 4-methoxy group using a standard methylating agent like dimethyl sulfate.
Synthesis of Novel Derivatives of this compound
Electrophilic Aromatic Substitution:
Halogenation: Bromination is a common reaction for coumarins. In the halogenation of coumarins, the halogen typically substitutes first at the C3 position, but since this is blocked in the target molecule, substitution on the benzene ring is expected. For 4-methylcoumarin derivatives, bromination can lead to substitution at the C6 and C8 positions. For instance, bromination of 3-bromo-7-methoxy-4-methylcoumarin can yield the 3,6-dibromo derivative. mdpi.com In 8-methoxycoumarin derivatives, bromination has been shown to occur at the C5 position. jst.go.jp Given the activating nature of the C6-methyl group and the C4-methoxy group, electrophilic attack on this compound would likely be directed to the C5, C7, or C8 positions.
Nitration: Nitration of coumarins typically occurs on the benzene ring. For example, when 6-nitrocoumarin is nitrated, a second nitro group enters the 3-position. In 4-hydroxycoumarin, nitration can occur at the C3 or C6 position depending on the conditions. arabjchem.org For this compound, nitration would be expected to occur at one of the vacant positions on the aromatic ring, guided by the existing activating groups.
Reaction Type | Potential Reagent | Expected Site of Derivatization | Potential Product |
Bromination | Br₂ / Acetic Acid | C5, C7, or C8 | 5-Bromo-3,6-dimethyl-4-methoxycoumarin |
Nitration | HNO₃ / H₂SO₄ | C5, C7, or C8 | 3,6-Dimethyl-4-methoxy-5-nitrocoumarin |
Sulfonation | Chlorosulfonic Acid | C5, C7, or C8 | This compound-5-sulfonic acid |
Coupling Reactions | Diazotized Arylamines | C5, C7, or C8 | 5-(Arylazo)-3,6-dimethyl-4-methoxycoumarin |
This table outlines potential derivatization reactions based on the general reactivity of the coumarin scaffold.
Introduction of Heterocyclic Moieties and Other Substituents
No specific data available in the scientific literature.
Stereoselective Synthesis and Chiral Analogues
No specific data available in the scientific literature.
Q & A
Basic: How can researchers optimize the synthesis of 3,6-Dimethyl-4-methoxycoumarin to improve yield and purity?
Methodological Answer:
Synthetic routes for coumarin derivatives often involve alkylation or formylation of hydroxycoumarins. For this compound, alkylation of precursor hydroxy groups with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃ or NaH) is a common approach. Evidence from analogous compounds (e.g., 4-Methyl-6-ethoxycoumarin) suggests that reaction time and solvent polarity significantly impact yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to isolate high-purity products. Elemental analysis and HRMS (as in ) should validate structural integrity .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
Handling should follow general coumarin safety guidelines: use local exhaust ventilation, avoid contact with strong oxidizers (e.g., HNO₃, KMnO₄), and wear nitrile gloves and lab coats . Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition . Stability studies on similar compounds (e.g., 6,7-Dimethoxy-4-methylcoumarin) indicate no hazardous reactivity under recommended conditions, but periodic NMR or HPLC checks are advised to monitor degradation .
Basic: Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
Combine orthogonal methods:
- HPLC/UV-Vis : Use a C18 column with methanol/water mobile phase; compare retention times to standards .
- Melting Point : Consistency with literature values (e.g., 136–139°C for analogous coumarins) indicates purity .
- Spectral Analysis : ¹H/¹³C NMR (e.g., δ 3.8–4.0 ppm for methoxy groups) and HRMS (to confirm molecular ion peaks) .
- Elemental Analysis : Match calculated vs. observed C/H/O ratios (e.g., ±0.3% deviation) .
Advanced: How do substituent positions (3,6-dimethyl vs. 4-methoxy) influence the biological or photophysical properties of this coumarin?
Methodological Answer:
Substituent effects can be systematically studied via:
- Computational Modeling : Density Functional Theory (DFT) to predict electronic transitions (e.g., methoxy groups enhance fluorescence by stabilizing excited states) .
- Comparative Bioassays : Test derivatives with varying substituents (e.g., 7-Methoxy-4-methylcoumarin in ) for activity (e.g., enzyme inhibition, fluorescence quantum yield).
- Structure-Activity Relationships (SAR) : Correlate logP (from partition coefficient studies) with membrane permeability .
Advanced: How should researchers resolve discrepancies in reported spectral data (e.g., NMR, MS) for this compound?
Methodological Answer:
- Standardization : Acquire spectra under identical conditions (solvent, temperature, instrument calibration) to literature protocols .
- Isotopic Labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent peaks in NMR .
- Cross-Validation : Compare with databases like NIST Chemistry WebBook ( ) or replicate published methods (e.g., HRMS parameters in ).
- Collaborative Verification : Share samples with independent labs to confirm reproducibility .
Advanced: What experimental strategies can assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies :
- Kinetic Modeling : Determine activation energy (Ea) using Arrhenius plots to predict shelf life .
Advanced: How can researchers address gaps in physicochemical data (e.g., solubility, partition coefficient) for this compound?
Methodological Answer:
- Solubility Profiling : Use the shake-flask method in solvents (e.g., DMSO, ethanol) and quantify via UV spectrophotometry .
- logP Determination : Employ octanol-water partitioning followed by HPLC analysis .
- In Silico Prediction : Tools like ACD/Labs or ChemAxon to estimate properties, validated with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.